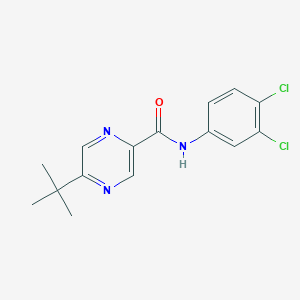![molecular formula C11H22OSi B14186437 6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol CAS No. 922724-50-3](/img/structure/B14186437.png)
6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol is an organic compound with a unique structure that includes a trimethylsilyl group attached to a hepta-4,6-dien-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol can be achieved through several methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by the introduction of the trimethylsilyl group. The reaction conditions typically include:
Temperature: The reaction is usually carried out at low temperatures to prevent unwanted side reactions.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Catalysts: Catalysts such as palladium complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The molecular targets may include enzymes, receptors, and other biomolecules, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Heptadien-4-ol: A similar compound without the trimethylsilyl group.
Trimethylsilyl derivatives: Other compounds with trimethylsilyl groups attached to different backbones.
Uniqueness
6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol is unique due to the presence of both the trimethylsilyl group and the hepta-4,6-dien-1-ol backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
922724-50-3 |
|---|---|
Fórmula molecular |
C11H22OSi |
Peso molecular |
198.38 g/mol |
Nombre IUPAC |
6-(trimethylsilylmethyl)hepta-4,6-dien-1-ol |
InChI |
InChI=1S/C11H22OSi/c1-11(10-13(2,3)4)8-6-5-7-9-12/h6,8,12H,1,5,7,9-10H2,2-4H3 |
Clave InChI |
NJIBZHOYERCVOZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC(=C)C=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)

![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)

![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)


![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)

![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)



